N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core. Key structural attributes include:
- A Z-configuration at the C2 imine bond.
- A 4-methoxy substituent on the benzothiazole ring.
- A prop-2-yn-1-yl (propargyl) group at the C3 position.
- A benzamide moiety linked to the thiazole nitrogen.
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-3-12-20-16-14(22-2)10-7-11-15(16)23-18(20)19-17(21)13-8-5-4-6-9-13/h1,4-11H,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBWEBJAOHXIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 4-methoxy-3-prop-2-ynyl-1,3-benzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
(a) Benzothiazole vs. Thiadiazole Derivatives
The target compound’s 1,3-benzothiazole core differs from thiadiazole-based analogs (e.g., N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]benzamide). Key distinctions:
- Bond Parameters :
| Bond/Angle | Target Compound (Benzothiazole) | Thiadiazole Analog |
|---|---|---|
| S–C (Å) | ~1.74 (S1–C1, S1–C3) | S–C: ~1.67–1.72 |
| C=O Stretching (IR, cm⁻¹) | ~1690–1700 | 1638–1690 |
(b) Dihydropyrido-Thiazin Derivatives
The dihydropyrido[2,3-d][1,3]thiazin analog (N-[(2Z,4Z)-4-benzylidene-6-chloro-dihydropyrido-thiazin-2-ylidene]benzamide ) replaces the benzothiazole with a fused pyridine-thiazine system. This modification increases ring strain and alters hydrogen-bonding capacity due to the additional nitrogen .
Substituent Effects
(a) Methoxy vs. Nitro Groups
The 4-nitrobenzamide derivative (ZINC100909847) shares structural similarity but replaces the methoxy group with a nitro substituent:
(b) Propargyl vs. Phenyl Substituents
The compound (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () substitutes the propargyl group with a 2-methoxyphenyl and phenyl group. Key differences:
Biological Activity
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiazole core, a methoxy group, and a prop-2-ynyl substituent. These structural components contribute to its unique properties and biological activities.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Receptor Modulation : The compound can modulate receptors linked to cell proliferation and apoptosis.
- Pathway Interference : It potentially interferes with signaling pathways related to inflammation and cancer progression.
Antitumor Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, modifications to the benzothiazole nucleus have been shown to enhance anti-tumor activities against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| 4i | HOP-92 | 4 | Cell cycle arrest |
These findings suggest that this compound may exhibit similar activities due to its structural characteristics.
Anti-inflammatory Effects
Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha has been documented in various studies. This activity is crucial for developing treatments for chronic inflammatory diseases.
Case Studies
- In Vitro Studies : In a study assessing the effects of novel benzothiazole compounds on cancer cell lines (A549 and H1299), it was found that certain derivatives exhibited significant inhibition of cell proliferation and migration while promoting apoptosis at low concentrations .
- Animal Models : Research involving animal models demonstrated that compounds similar to N-[...]-benzamide significantly reduced tumor sizes in xenograft models when administered at specific dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
